
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide
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Description
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C24H29N3O2 with a molecular weight of approximately 393.51 g/mol. The compound features an indole core, a piperidine ring, and a methoxyethyl side chain, which contribute to its biological properties.
1. Sigma Receptor Affinity
A significant aspect of the biological activity of this compound lies in its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors. Research indicates that derivatives of benzylpiperidine exhibit high affinity for sigma-1 receptors, which are implicated in various neurological processes and have been targeted for the treatment of depression and neurodegenerative diseases. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrated a Ki value of 3.90 nM for sigma-1 receptors, indicating potent binding affinity .
2. Anticancer Activity
Recent studies have explored the anticancer potential of indole derivatives, including those similar to this compound. These compounds have shown cytotoxic effects against various cancer cell lines. For example, an analog exhibited better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells . The presence of the indole moiety is believed to enhance interaction with cancer-related targets.
3. Cholinesterase Inhibition
The compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has also been investigated. Inhibition of these enzymes is relevant for Alzheimer's disease therapy, as it can enhance cholinergic neurotransmission . Compounds with a piperidine structure have been shown to possess dual inhibition properties, making them promising candidates for further development in neurodegenerative disease treatment.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the indole and piperidine rings significantly affect the biological activity of the compounds. For instance:
Substituent | Effect on Activity |
---|---|
Methoxy group | Enhances receptor affinity |
Benzyl group | Increases selectivity for sigma receptors |
Variations in piperidine substitution | Alters binding affinity and selectivity |
These findings suggest that careful tuning of substituents can optimize the pharmacological profile of the compound.
Case Study 1: Sigma Receptor Interaction
In a study evaluating a series of N-benzylpiperidine derivatives, it was found that specific substitutions on the phenyl ring significantly influenced their affinity for sigma receptors. The unsubstituted derivative showed high selectivity for sigma-1 over sigma-2 receptors, highlighting the importance of structural modifications in enhancing receptor interactions .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of indole derivatives similar to this compound demonstrated promising results against various cancer cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanism of action, which involved apoptosis induction through specific pathway activation .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for this compound, and how can purity be optimized?
The synthesis typically involves:
- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones (e.g., cyclohexanone) under acidic conditions .
- Methoxyethyl Substitution : Alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base (e.g., NaH) .
- Carboxamide Coupling : Reaction of the indole-4-carboxylic acid derivative with 1-benzylpiperidin-4-amine using coupling agents like EDC/HOBt . Purity Optimization :
- Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) .
- Validate purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvents) .
Q. What characterization techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methoxyethyl protons at δ 3.3–3.7 ppm, benzylpiperidine aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 377.21 for C24H27N3O2) .
- X-ray Crystallography : Resolve stereochemistry (if applicable) using CCP4 suite programs .
Q. How is initial biological activity screening performed?
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 values reported in µM ranges) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) via fluorescence polarization assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s activity across cell lines be resolved?
Contradictions may arise from:
- Cell Line Variability : Differences in receptor expression (e.g., GPCRs in neuronal vs. cancer cells) .
- Assay Conditions : Optimize incubation time (24–72 hrs) and serum concentration (e.g., 10% FBS vs. serum-free) .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation . Recommended Approach :
- Conduct dose-response curves (1 nM–100 µM) and validate with orthogonal assays (e.g., apoptosis via Annexin V staining) .
Q. What strategies improve selectivity for target receptors over off-target effects?
- Structural Modifications : Introduce substituents at the indole 5-position to sterically hinder non-specific binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets (e.g., serotonin receptors) vs. off-targets (e.g., adrenergic receptors) .
- Selectivity Profiling : Screen against panels of 50+ kinases or GPCRs (e.g., Eurofins Cerep panels) .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Flow Chemistry : Implement continuous-flow reactors for alkylation steps to reduce side reactions .
- Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., benzyl group deprotection) at 50 psi H2 .
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–48 hrs) to identify optimal conditions .
Properties
Molecular Formula |
C24H29N3O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-29-17-16-27-15-12-21-22(8-5-9-23(21)27)24(28)25-20-10-13-26(14-11-20)18-19-6-3-2-4-7-19/h2-9,12,15,20H,10-11,13-14,16-18H2,1H3,(H,25,28) |
InChI Key |
XVGWRBJXHDWZOA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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